

# Istradefylline-13C,d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Istradefylline-13C,d3

This technical guide provides a comprehensive overview of **Istradefylline-13C,d3**, an isotopically labeled form of Istradefylline, for researchers, scientists, and drug development professionals. Istradefylline is a selective adenosine A2A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa for Parkinson's disease (PD).[1][2] The stable isotope-labeled version is primarily used as an internal standard for quantification in mass spectrometry-based studies.[3]

## **Physicochemical Properties**

Istradefylline-13C,d3 is the 13C- and deuterium-labeled form of Istradefylline.[4]



| Property             | Value                                                                                                                           | Source(s)    |
|----------------------|---------------------------------------------------------------------------------------------------------------------------------|--------------|
| CAS Number           | 2749234-46-4                                                                                                                    | [4]          |
| Unlabeled CAS Number | 155270-99-8                                                                                                                     | [5]          |
| Molecular Formula    | C19 <sup>13</sup> CH21D3N4O4                                                                                                    | [3][4][5][6] |
| Molecular Weight     | 388.44 g/mol                                                                                                                    | [4][6]       |
| Formal Name          | (E)-8-(3,4-<br>dimethoxystyryl)-1,3-diethyl-7-<br>(methyl- <sup>13</sup> C-d <sub>3</sub> )-3,7-dihydro-<br>1H-purine-2,6-dione | [3]          |

## **Pharmacology and Mechanism of Action**

Istradefylline is a selective antagonist of the adenosine A2A receptor, with a Ki value of 2.2 nM. [3][4] These receptors are highly concentrated in the basal ganglia, a brain region critical for motor control that degenerates in Parkinson's disease.[1] In PD, the loss of dopaminergic neurons leads to overactivity of the indirect striato-pallidal pathway, which suppresses voluntary movement.[7]

Adenosine A2A receptors are expressed on GABAergic medium spiny neurons within this indirect pathway.[1] By binding to these receptors, adenosine exerts an excitatory effect, increasing GABAergic transmission and thus inhibiting motor function.[7] Istradefylline antagonizes this action, preventing the excitatory effects of adenosine and reducing the excessive inhibitory output from this pathway.[7][8] This non-dopaminergic mechanism helps to normalize the function of motor circuits and improves motor control in conjunction with dopamine replacement therapies like levodopa.[7][9]

## **Signaling Pathway**

The diagram below illustrates the role of Istradefylline in modulating the indirect pathway in Parkinson's disease.





#### Click to download full resolution via product page

Istradefylline's mechanism in the basal ganglia.

#### **Pharmacokinetics**

Pharmacokinetic parameters for unlabeled Istradefylline and its primary active metabolites are summarized below.

| Parameter       | Istradefylline | Metabolite M1 | Metabolite M8 | Source(s) |
|-----------------|----------------|---------------|---------------|-----------|
| Cmax (ng/mL)    | 181.1          | 4.34          | 12.6          | [1]       |
| Tmax (h)        | 2.0            | 3.5           | 3.0           | [1]       |
| AUC (ng*h/mL)   | 11,100         | -             | 610           | [1]       |
| Half-life (h)   | 64-69          | -             | -             | [1]       |
| Protein Binding | ~98%           | -             | -             | [1]       |

Istradefylline is primarily metabolized by cytochrome P450 enzymes CYP1A1, CYP3A4, and CYP3A5.[1][9]

# Experimental Protocols Synthesis of Istradefylline



A patented synthesis process for Istradefylline involves a multi-step procedure.[10][11] The general workflow is outlined below.





Click to download full resolution via product page

General workflow for the synthesis of Istradefylline.

#### Key Steps:

- Cyclization: 1,3-diethylformamide and cyanoacetic acid react in acetic anhydride to form the initial pyrimidine ring structure (Compound I).[10]
- Nitration: The intermediate is nitrated using sodium nitrite in acetic acid to yield Compound II.
   [10]
- Reduction: The nitro group is reduced to an amino group (Compound III).[10]
- Condensation & Cyclization: Compound III is reacted with 3-(3,4-dimethoxyl-phenol)-acryloyl chloride, followed by cyclization to form the purine-2,6-dione core.[10][11]
- Methylation: The final step is methylation to yield Istradefylline.[10][11]

## **Preclinical Efficacy Studies**

Istradefylline's efficacy has been demonstrated in various animal models of Parkinson's disease.

- Rodent Models: In rats, Istradefylline effectively reverses catalepsy induced by the dopamine antagonist haloperidol (ED<sub>50</sub> value of 0.23 mg/kg) or by reserpine.[3][12]
- Primate Models: In MPTP-treated marmosets (a primate model of PD), oral administration of Istradefylline alleviates postural defects and improves motor disability in a dose-dependent manner without inducing dyskinesia.[3] When combined with levodopa or dopamine agonists, it produces a robust improvement in motor function.[13]

#### **Clinical Trials**

The approval of Istradefylline was based on four key randomized, double-blind, placebocontrolled clinical trials in PD patients experiencing "off" episodes while on a stable levodopa regimen.[9][14]



- Study Design: Patients were required to have at least two hours of "off" time per day.[13] They were randomized to receive a placebo, 20 mg/day, or 40 mg/day of Istradefylline for a 12-week period.[13][14]
- Primary Efficacy Outcome: The primary endpoint was the change from baseline in the total daily "off" time.
- Results: The trials demonstrated that both 20 mg/day and 40 mg/day doses of Istradefylline provided a statistically significant reduction in daily "off" time compared to placebo.[7]

| Dose      | Reduction in "Off" Time<br>vs. Placebo (hours) | Source(s) |
|-----------|------------------------------------------------|-----------|
| 20 mg/day | 0.64–0.76                                      | [7]       |
| 40 mg/day | 0.74–1.2                                       | [7]       |

The most common adverse reactions (≥5% and more frequent than placebo) were dyskinesia, dizziness, constipation, nausea, hallucination, and insomnia.[14]

#### **Use in Research**

**Istradefylline-13C,d3** is specifically designed for use as an internal standard in analytical chemistry.[3] Its stable heavy isotope enrichment allows for precise quantification of unlabeled Istradefylline in biological matrices (e.g., plasma, tissue) by GC- or LC-MS without interfering with the measurement of the endogenous compound.[3][4] This is crucial for pharmacokinetic, metabolic, and therapeutic drug monitoring studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. go.drugbank.com [go.drugbank.com]



- 2. Istradefylline Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sussex-research.com [sussex-research.com]
- 6. Istradefylline-13C-D3 Protheragen [protheragen.ai]
- 7. tandfonline.com [tandfonline.com]
- 8. What is the mechanism of Istradefylline? [synapse.patsnap.com]
- 9. Istradefylline: A novel agent in the treatment of "off" episodes associated with levodopa/carbidopa use in Parkinson disease PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104974157A Istradefylline synthesis process Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Istradefylline | CAS#:155270-99-8 | Chemsrc [chemsrc.com]
- 13. Istradefylline to Treat Patients with Parkinson's Disease Experiencing "Off" Episodes: A Comprehensive Review PMC [pmc.ncbi.nlm.nih.gov]
- 14. NOURIANZ® (istradefylline) Clinical Trial Details & Side Effects [nourianzhcp.com]
- To cite this document: BenchChem. [Istradefylline-13C,d3 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820236#istradefylline-13c-d3-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com